(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-10-8-4-9(12-6-11-8)13-3-2-7(14)5-13/h4,6-7,14H,2-3,5H2,1H3,(H,10,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJOMKPNFJMPK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC(=NC=N1)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is the Janus kinase 1 (JAK1). JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway.
Mode of Action
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor of JAK1. It binds to the kinase domain of JAK1, inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokines and growth factors.
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK1, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can modulate these processes.
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the drug reaches its target.
Result of Action
The inhibition of JAK1 by ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol leads to a decrease in the activation of STAT proteins. This can result in reduced inflammation and immune response, making it potentially useful in the treatment of diseases such as rheumatoid arthritis.
Action Environment
The action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can be influenced by various environmental factors. For example, the presence of other drugs could affect its metabolism and excretion. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with Janus kinase 1 (JAK1), where ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor. This interaction is crucial for modulating signaling pathways involved in immune responses and inflammation. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other proteins and enzymes, influencing their activity and stability.
Molecular Mechanism
The molecular mechanism of action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its binding interactions with biomolecules. As a JAK1 inhibitor, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol binds to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to a decrease in cytokine signaling and immune response. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of JAK1 and other targets, potentially leading to changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of JAK1, leading to desired therapeutic effects without significant toxicity. At higher doses, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may cause adverse effects, such as off-target interactions and toxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of JAK1 and other targets.
Metabolic Pathways
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can affect its activity and function. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells. This distribution can affect the compound’s efficacy and potential side effects, as well as its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 195.25 g/mol. The compound contains a pyrimidine ring substituted with a methylamino group and a pyrrolidine moiety, which contributes to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a crucial regulator in various cellular processes including metabolism and cell differentiation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against GSK-3β with an IC50 value in the nanomolar range. For instance, one study reported an IC50 value of approximately 480 nM, indicating strong enzyme inhibition and potential for therapeutic use in conditions like Alzheimer's disease and diabetes mellitus where GSK-3β is implicated .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In tests against Gram-positive and Gram-negative bacteria, it demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 mg/mL to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- GSK-3β Inhibition : A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives revealed that modifications at the pyrrolidine ring enhanced GSK-3β inhibition, supporting the compound's role as a promising therapeutic agent .
- Antimicrobial Effects : Another investigation into pyrrolidine derivatives found that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, suggesting its potential application in treating bacterial infections .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its pyrimidine and pyrrolidine moieties are common in various bioactive compounds, leading researchers to explore its effects on different biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, suggesting that modifications to the pyrimidine ring could enhance potency and selectivity .
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. It has been evaluated for its neuroprotective effects in models of neurodegeneration, showing promise in reducing oxidative stress and inflammation . This positions it as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain kinases involved in cell signaling pathways. By modulating these pathways, it can influence cellular processes such as growth, differentiation, and apoptosis . This mechanism is particularly relevant in cancer therapy, where aberrant kinase activity is often implicated.
Antimicrobial Properties
Additionally, this compound has shown antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for resistant infections .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical settings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
(a) Chloro and Methyl Substituents
- (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 1261234-21-2) Molecular Weight: 213.66 (vs. ~194.23 for the target compound, estimated from molecular formula). Key Differences: The chloro and methyl groups at positions 2 and 6 of the pyrimidine reduce polarity compared to the methylamino group in the target compound. Chlorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes, but the lack of a basic amino group could limit solubility in aqueous media .
(b) Ethoxy and Methylthio Substituents
- (R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354019-51-4) Molecular Weight: 255.33. The methylamino group in the target compound may offer better hydrogen-bonding capacity for target engagement .
(c) Cyclopropylamino Substituent
- 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol Key Differences: The cyclopropylamino group introduces steric bulk and enhanced rigidity, which could improve selectivity for specific enzyme conformations. However, synthetic complexity may increase compared to the simpler methylamino group in the target compound .
Modifications to the Pyrrolidine Core
(a) Fluorophenyl-Ethyl Side Chain
- (S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (MFCD04115362) Molecular Weight: 238.30. This compound’s pharmacokinetics may differ significantly due to increased hydrophobicity and fluorine’s metabolic stability .
Spirocyclic and Diazaspiro Analogs
- 7-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
- Molecular Weight : ~658 (LCMS m/z 658 [M+H]+).
- Key Differences : This spirocyclic compound incorporates a diazaspiro core and trifluoromethyl groups, enhancing target affinity and metabolic resistance. However, the increased complexity may reduce synthetic accessibility compared to the simpler pyrrolidine-pyrimidine scaffold of the target compound .
Physicochemical and Pharmacokinetic Properties (Inferred from Analogs)
Q & A
Q. What are the key considerations in designing a synthesis route for (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol?
Methodological Answer: Synthesis routes often involve multi-step protocols with strict control of reaction conditions. For example, intermediates like methylamino-pyrimidine derivatives can be synthesized via nucleophilic substitution reactions under nitrogen atmosphere, followed by coupling with pyrrolidin-3-ol derivatives. Purification steps typically employ silica gel column chromatography with gradients of ethyl acetate/methanol (e.g., 90% yield achieved using this method ). Critical parameters include:
Q. How is this compound characterized post-synthesis?
Methodological Answer: Analytical characterization relies on:
- LCMS : To confirm molecular weight (e.g., observed m/z 428 [M+H]+ in one synthesis ; m/z 791 [M+H]+ in a derivative ).
- HPLC : Retention times vary with methods (e.g., 0.61 minutes under SQD-FA05 conditions vs. 1.03 minutes under SMD-FA05 ).
- Chiral chromatography : To verify enantiomeric purity, critical for biological activity (e.g., XRPD patterns in related compounds ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in LCMS or HPLC data during synthesis optimization?
Methodological Answer: Data contradictions often arise from variations in analytical conditions. For example:
- LCMS discrepancies : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species or adducts. Adjust ionization parameters (e.g., ESI vs. APCI) to reduce matrix effects .
- HPLC retention time variability : Standardize column type (C18 vs. phenyl-hexyl), mobile phase pH, and gradient profiles. Compare data to reference standards synthesized under identical conditions .
Q. What strategies ensure enantiomeric purity in the synthesis of this compound?
Methodological Answer:
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol derivatives ).
- Asymmetric catalysis : Employ chiral ligands (e.g., (S)-BINAP) in coupling reactions to control stereochemistry .
- Crystallization : Recrystallize intermediates from methanol/water mixtures to isolate the desired enantiomer, as demonstrated in XRPD-validated protocols .
Q. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for peak purity .
- Long-term stability : Store samples in amber vials at –20°C with desiccants. Conduct periodic LCMS analyses to detect hydrolysis or oxidation products .
Q. What methodologies are used to study structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Scaffold modification : Replace the pyrrolidin-3-ol moiety with piperidin-3-ol or azetidin-3-ol and compare bioactivity .
- Substituent analysis : Introduce electron-withdrawing groups (e.g., –CF₃) at the pyrimidine 6-position to assess impact on target binding (see METTL3 inhibitor studies ).
- Molecular docking : Use crystal structures (e.g., PDB ID: 7NHV ) to model interactions with enzymes like methyltransferases.
Q. How are in vivo pharmacokinetic (PK) studies designed for this compound?
Methodological Answer:
- Animal models : Administer the compound intravenously/orally in rodents, with plasma sampling at timed intervals. Use LCMS/MS for quantification .
- Metabolite identification : Incubate the compound with liver microsomes and analyze via HRMS to detect phase I/II metabolites .
- Tissue distribution : Radiolabel the compound (e.g., with ¹⁴C) and track accumulation in target organs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
